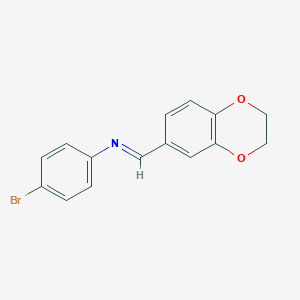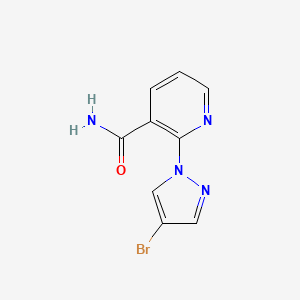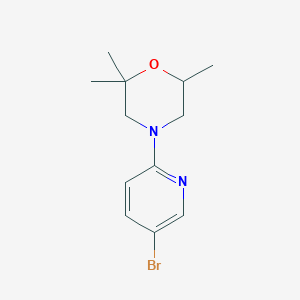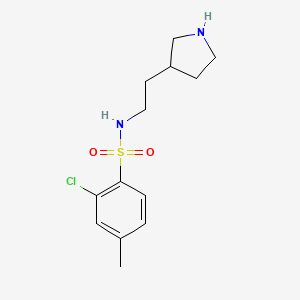
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBM or Compound 21, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BDBM is not fully understood, but it is believed to involve the modulation of various receptors in the brain and other organs. BDBM has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. BDBM has also been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BDBM has been found to have various biochemical and physiological effects. In the brain, BDBM has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and cognition. BDBM has also been found to have antioxidant properties, which may protect cells from oxidative damage. In addition, BDBM has been found to modulate the activity of various enzymes and proteins in the body, which may have implications for various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDBM has several advantages for lab experiments, including its potent pharmacological effects and its ability to modulate various receptors and enzymes in the body. However, BDBM also has some limitations, including its potential toxicity and its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on BDBM. One direction is to further investigate its potential applications in the treatment of mental disorders, such as schizophrenia and depression. Another direction is to study its potential applications in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDBM and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of BDBM has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 4-bromoaniline and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
BDBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BDBM has been shown to have potent antipsychotic and antidepressant effects, making it a potential candidate for the treatment of mental disorders. In neuroscience, BDBM has been found to modulate the activity of serotonin receptors, which are involved in various physiological processes such as mood regulation and appetite control. In cancer research, BDBM has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-2-4-13(5-3-12)17-10-11-1-6-14-15(9-11)19-8-7-18-14/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLHZTKQWJIZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)
![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)